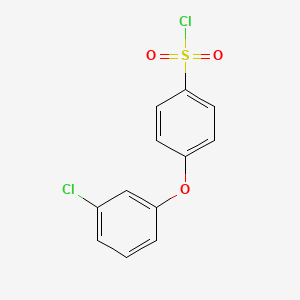

4-(3-Chlorophenoxy)benzene-1-sulfonyl chloride

Übersicht

Beschreibung

“4-(3-Chlorophenoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 815576-24-0 . It has a molecular weight of 303.17 . The IUPAC name for this compound is 4-(3-chlorophenoxy)benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “4-(3-Chlorophenoxy)benzene-1-sulfonyl chloride” is 1S/C12H8Cl2O3S/c13-9-2-1-3-11(8-9)17-10-4-6-12(7-5-10)18(14,15)16/h1-8H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“4-(3-Chlorophenoxy)benzene-1-sulfonyl chloride” is a solid or liquid that ranges in color from white to yellow to yellow-brown . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Catalytic Reactions

The use of 4-(3-Chlorophenoxy)benzene-1-sulfonyl chloride in catalytic reactions, especially in the Friedel-Crafts sulfonylation process, demonstrates its significance in organic synthesis. This process is enhanced by employing unconventional reaction media such as 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, which act as both the reaction medium and Lewis acid catalyst. This method allows for almost quantitative yields of diaryl sulfones under ambient conditions, showcasing the compound's utility in facilitating high-yield chemical reactions (Nara, Harjani, & Salunkhe, 2001).

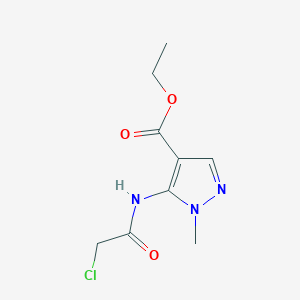

Synthesis of Derivatives

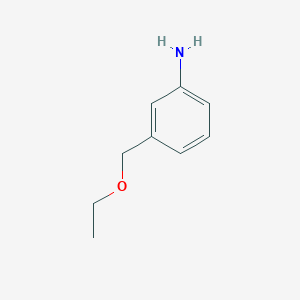

The compound plays a crucial role in the synthesis of novel derivatives, such as N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide derivatives. The influence of solvent polarity on chlorination reactions using sulfonyl chloride as the chlorination agent highlights the compound's versatility in creating a variety of chemically significant derivatives (Wang et al., 2011).

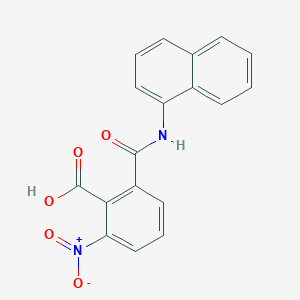

Advanced Organic Synthesis

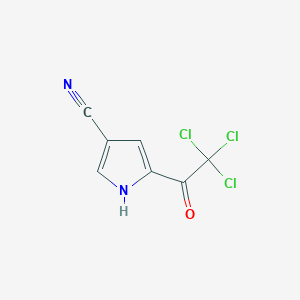

4-(3-Chlorophenoxy)benzene-1-sulfonyl chloride is instrumental in the advanced synthesis of complex organic molecules, such as substituted 1,5-benzothiazepines incorporating the sulfonyl group. The process involves creating novel compounds with potential applications in various fields, including medicinal chemistry and material science. This showcases the compound's role in enabling the synthesis of complex organic structures with specific functional properties (Chhakra et al., 2019).

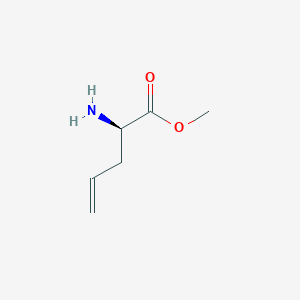

Amino Acid Derivatives Synthesis

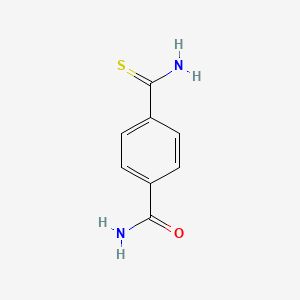

Research on creating new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride explores the compound's application in developing sulfonamide derivatives of isocoumarin. This indicates its potential in the synthesis of bioactive compounds that could have pharmaceutical applications, further demonstrating the versatility and utility of 4-(3-Chlorophenoxy)benzene-1-sulfonyl chloride in contributing to advancements in drug development and synthetic organic chemistry (Riabchenko et al., 2020).

Material Science and Polymers

The compound has been used to investigate the function group uniformity of polystyrol sulfonyl chloride resins, indicating its importance in the field of material science, particularly in understanding and enhancing the properties of polymer-based materials. This research contributes to the development of high-performance materials with uniform functional groups, which are crucial for various industrial applications (Lin et al., 2009).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS05 pictogram, which represents corrosion . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Eigenschaften

IUPAC Name |

4-(3-chlorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-9-2-1-3-11(8-9)17-10-4-6-12(7-5-10)18(14,15)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMIOFCTTBBMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263702 | |

| Record name | 4-(3-Chlorophenoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenoxy)benzene-1-sulfonyl chloride | |

CAS RN |

815576-24-0 | |

| Record name | 4-(3-Chlorophenoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815576-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chlorophenoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-[3,3'-bipyridin]-6(1H)-one](/img/structure/B3371783.png)

![1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B3371785.png)

![3-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371816.png)

![4-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371821.png)

![2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine](/img/structure/B3371851.png)

![2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3371860.png)